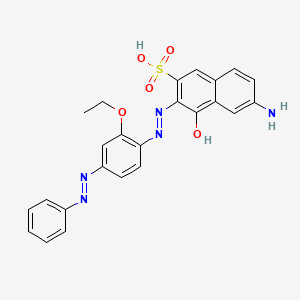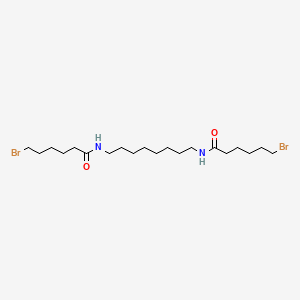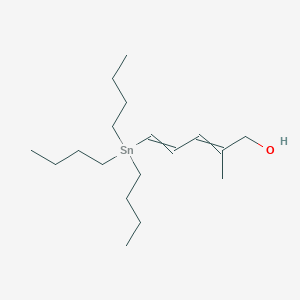
N~1~,N~4~-Bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~4~-Bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine is an organic compound characterized by the presence of two nitrooctyl groups attached to a benzene-1,4-diamine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with 2-methyl-2-nitrooctyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N1,N~4~-Bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N~1~,N~4~-Bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of diamines.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
N~1~,N~4~-Bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of N1,N~4~-Bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The pathways involved may include redox reactions and covalent modifications of target proteins.
類似化合物との比較
Similar Compounds
- N~1~,N~4~-Bis(2-methylphenyl)benzene-1,4-diamine
- N~1~,N~4~-Bis(2-methoxybenzylidene)hexane-1,6-diamine
- N~1~,N~4~-Bis(4-butylphenyl)benzene-1,4-diamine
Uniqueness
N~1~,N~4~-Bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine is unique due to the presence of nitrooctyl groups, which impart distinct chemical and physical properties
特性
CAS番号 |
125558-68-1 |
|---|---|
分子式 |
C24H42N4O4 |
分子量 |
450.6 g/mol |
IUPAC名 |
1-N,4-N-bis(2-methyl-2-nitrooctyl)benzene-1,4-diamine |
InChI |
InChI=1S/C24H42N4O4/c1-5-7-9-11-17-23(3,27(29)30)19-25-21-13-15-22(16-14-21)26-20-24(4,28(31)32)18-12-10-8-6-2/h13-16,25-26H,5-12,17-20H2,1-4H3 |
InChIキー |
VAVGLNOWAPTOQS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)(CNC1=CC=C(C=C1)NCC(C)(CCCCCC)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2-Bromophenyl)methylideneamino]urea](/img/structure/B14288756.png)
![Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate](/img/structure/B14288757.png)
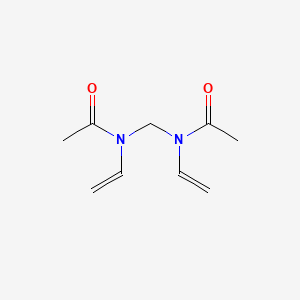
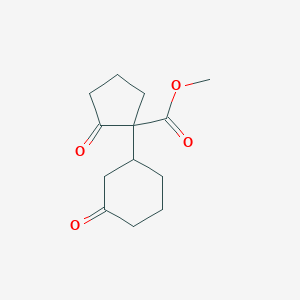

![(E)-but-2-enedioic acid;(1R)-N,N-dimethyl-9-azabicyclo[4.2.1]non-2-ene-2-carboxamide](/img/structure/B14288783.png)
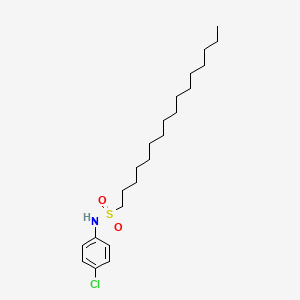
![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)
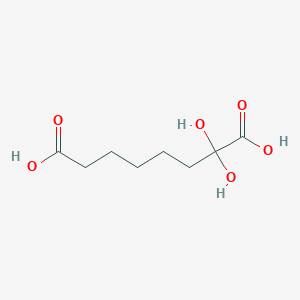
![7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B14288814.png)
